![molecular formula C16H19N3O2 B5641571 3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound belongs to the 1,5-benzodiazepine class, a group of compounds known for their complex molecular structures and diverse chemical properties. Research in this area focuses on synthesizing novel derivatives and exploring their chemical reactivity and physical characteristics to understand their potential applications in various fields excluding drug usage and dosage specifics.
Synthesis Analysis
The synthesis of benzodiazepine derivatives typically involves multicomponent reactions, offering a wide variety of structural modifications. A novel approach for the synthesis of 1,5-benzodiazepines employs propylphosphonic anhydride (T3P®)-promoted reactions, optimized for various aromatic aldehydes, leading to compounds in reasonable to good yields (Hazai et al., 2020). Additionally, multicomponent synthesis using ultrasound irradiation presents an environmentally friendly and efficient method for creating benzodiazepine frameworks, highlighting the versatility of synthetic techniques in this chemical class (Sarhandi et al., 2018).
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by the presence of fused six- and seven-membered rings, which significantly influences their chemical behavior. For example, the structure of a related compound, 1,5-dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, demonstrates the complexity of these molecules, featuring multiple ring systems and a boat conformation of the seven-membered ring (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepines undergo a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives. Alkylation and ring closure reactions are particularly notable, enabling the generation of structurally diverse libraries from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrating the compounds' versatile reactivity (Roman, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enylidene]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-17(2)11-7-8-12-15(20)18(3)13-9-5-6-10-14(13)19(4)16(12)21/h5-11H,1-4H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWTWDUGOAKFHT-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C(=O)C(=CC=CN(C)C)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C(=O)C(=C/C=C/N(C)C)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.